molecular formula C10H8BrNO2 B1383631 4-bromo-7-methyl-1H-indole-2-carboxylic acid CAS No. 909873-84-3

4-bromo-7-methyl-1H-indole-2-carboxylic acid

Cat. No. B1383631
CAS RN: 909873-84-3
M. Wt: 254.08 g/mol
InChI Key: JRFBAQBNOUOASF-UHFFFAOYSA-N
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Description

Indoles are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology and have attracted increasing attention in recent years due to their application as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .


Synthesis Analysis

The synthesis of indole derivatives has been reported in various studies . For instance, 7-Bromoindole, a 7-substituted indole derivative, has been synthesized from 7-bromoindole-2-carboxylic acid .


Molecular Structure Analysis

The molecular structure of indole derivatives has been studied extensively . The InChI code for 4-bromo-7-methyl-1H-indole-2-carboxylic acid is 1S/C10H8BrNO2/c1-5-2-3-7 (11)6-4-8 (10 (13)14)12-9 (5)6/h2-4,12H,1H3, (H,13,14) .


Chemical Reactions Analysis

Indole derivatives have been found to participate in various chemical reactions . For instance, indole-2-carboxylic acid derivative 3 has been shown to effectively inhibit the strand transfer of HIV-1 integrase .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-bromo-7-methyl-1H-indole-2-carboxylic acid include a molecular weight of 254.08 . It is a powder at room temperature .

Scientific Research Applications

Antiviral Applications

Indole derivatives, including those similar to 4-bromo-7-methyl-1H-indole-2-carboxylic acid, have been studied for their antiviral properties. For instance, certain indole-2-carboxylate derivatives have shown inhibitory activity against influenza A and other viruses . The bromo and methyl groups on the indole ring could potentially enhance these antiviral effects by affecting the molecule’s interaction with viral proteins.

Anti-inflammatory Properties

The indole nucleus is a common feature in compounds with anti-inflammatory activity. The structural features of 4-bromo-7-methyl-1H-indole-2-carboxylic acid suggest it could serve as a scaffold for developing new anti-inflammatory agents. Research on similar indole derivatives has indicated potential in treating inflammation-related conditions .

Anticancer Potential

Indole derivatives have been explored for their anticancer activities. The presence of a bromo substituent, as in 4-bromo-7-methyl-1H-indole-2-carboxylic acid, can be crucial for the cytotoxicity against various cancer cell lines. These compounds can be designed to target specific pathways involved in cancer cell proliferation .

Antimicrobial Efficacy

The indole core structure is known to possess antimicrobial properties. Derivatives like 4-bromo-7-methyl-1H-indole-2-carboxylic acid could be used to synthesize new antimicrobial agents, potentially effective against a range of bacterial and fungal pathogens .

Neuroprotective Effects

Indoles are also investigated for their neuroprotective effects. The unique structure of 4-bromo-7-methyl-1H-indole-2-carboxylic acid might contribute to the development of neuroprotective drugs, which could be beneficial in treating neurodegenerative diseases .

Enzyme Inhibition

Indole derivatives can act as enzyme inhibitors, which is a valuable property in drug development. The specific substitution pattern on the indole ring of 4-bromo-7-methyl-1H-indole-2-carboxylic acid could make it a candidate for inhibiting enzymes that are therapeutic targets for various diseases .

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

properties

IUPAC Name

4-bromo-7-methyl-1H-indole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO2/c1-5-2-3-7(11)6-4-8(10(13)14)12-9(5)6/h2-4,12H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRFBAQBNOUOASF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)Br)C=C(N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-7-methyl-1H-indole-2-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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